molecular formula C15H11ClN4O2S B11999836 5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11999836
M. Wt: 346.8 g/mol
InChI Key: PKIQGRJZAFBQMT-CAOOACKPSA-N
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Description

4-(((3-(4-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(4-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

    Addition of the Mercapto Group: The mercapto group is added via a thiolation reaction, where a thiol reagent reacts with the triazole intermediate.

    Final Coupling Reaction: The final step involves coupling the triazole derivative with a benzenediol compound under suitable reaction conditions, such as the presence of a catalyst and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(4-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((3-(4-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(((3-(4-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-(4-CL-PHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4O2S/c16-11-4-1-9(2-5-11)14-18-19-15(23)20(14)17-8-10-3-6-12(21)7-13(10)22/h1-8,21-22H,(H,19,23)/b17-8+

InChI Key

PKIQGRJZAFBQMT-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O)Cl

Origin of Product

United States

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